3-(4-Methoxyphenoxy)pyrrolidine

概要

説明

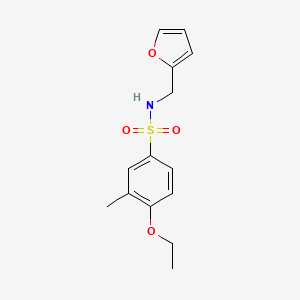

3-(4-Methoxyphenoxy)pyrrolidine is a compound with the CAS Number 801186-82-3 . It has a molecular weight of 193.25 . It is usually in powder form .

Synthesis Analysis

Pyrrolidine, the core structure of this compound, is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis

The IUPAC name of this compound is the same as its common name . The InChI code is 1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 193.25 . It is usually in powder form and is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Synthesis of Complex Organic Compounds

One of the primary applications of 3-(4-Methoxyphenoxy)pyrrolidine is in the synthesis of complex organic compounds. For instance, the molecule has been used as a precursor in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Similarly, it has facilitated the creation of bioactive pyrrolidino[3,4-b]pyrrolidines through ring-opening/ring-closing reactions promoted by sodium methoxide, demonstrating its utility in producing potential candidates for antibacterial and antimycobacterial activities (Belveren et al., 2018).

Medicinal Chemistry Research

In medicinal chemistry research, derivatives of this compound have shown promise as antimicrobial agents. Novel 4-Pyrrolidin-3-cyanopyridine derivatives synthesized using a substrate related to this compound demonstrated significant antimicrobial activity against a variety of aerobic and anaerobic bacteria, highlighting the compound's potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Structural Studies and Characterization

The compound also plays a crucial role in structural studies and characterization of organic molecules. For example, the synthesis and crystal structure of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, a derivative of this compound, were analyzed, providing insights into the conformational aspects and hydrogen bonding patterns of such compounds (Mohammat et al., 2008).

Safety and Hazards

The safety information for 3-(4-Methoxyphenoxy)pyrrolidine includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

将来の方向性

Pyrrolidine compounds, including 3-(4-Methoxyphenoxy)pyrrolidine, have significant potential in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

作用機序

Target of Action

This compound belongs to the class of pyrrolidines, which are known to interact with a wide range of biological targets

Mode of Action

Pyrrolidines are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and disruption of protein-protein interactions . The exact interaction of 3-(4-Methoxyphenoxy)pyrrolidine with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Pyrrolidines are involved in a variety of biological processes, suggesting that this compound could potentially affect multiple pathways

Result of Action

Given the diverse biological activities of pyrrolidines, this compound could potentially have a wide range of effects

特性

IUPAC Name |

3-(4-methoxyphenoxy)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZZTKQZMOFMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B3285239.png)

![Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B3285277.png)